Evidence Item 1: Dual Homodimer–Heterodimer Inhibition with Internal Series Benchmarking Against Inactive Heterodimer-Blind Analogs
In the primary Lee et al. (2023) study, compound 2a (TWIK-1/TREK-1-IN-1) inhibited both the TREK-1 homodimer (IC50 = 9.36 μM) and the TWIK-1/TREK-1 heterodimer (IC50 = 14.6 μM) in heterologously expressed channel preparations [1]. Two closely related structural analogs from the same library—difluoropiperidinyl-4-fluorophenoxy (3e) and 4-hydroxyphenyl-piperidinyl-4-fluorophenoxy (3j)—retained high potency against the TREK-1 homodimer but exhibited substantially lower potency toward the TWIK-1/TREK-1 heterodimer [1]. Critically, these heterodimer-deficient analogs failed to produce significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), whereas compound 2a produced significant reductions in immobility time in both assays [1]. This internal series benchmarking provides direct evidence that heterodimer engagement—not merely homodimer inhibition—is the functional determinant of in vivo efficacy within this chemotype.
| Evidence Dimension | TWIK-1/TREK-1 heterodimer inhibition and corresponding antidepressant-like behavioral efficacy |
|---|---|
| Target Compound Data | Compound 2a: TREK-1 homodimer IC50 = 9.36 μM; TWIK-1/TREK-1 heterodimer IC50 = 14.6 μM; significant antidepressant-like effects in FST and TST [1] |
| Comparator Or Baseline | Compound 3e: high TREK-1 homodimer potency (exact IC50 not reported in abstract), lower TWIK-1/TREK-1 heterodimer potency; Compound 3j: high TREK-1 homodimer potency (exact IC50 not reported), lower TWIK-1/TREK-1 heterodimer potency; both compounds: no significant antidepressant-like effects in FST/TST [1] |
| Quantified Difference | Qualitative categorical difference: compounds 2a/2g/2h (with heterodimer activity) show significant antidepressant-like effects; compounds 3e/3j (with low heterodimer activity) do not. Positive correlation between heterodimer inhibition potency and immobility time reduction; no correlation for homodimer inhibition [1]. |
| Conditions | Heterologous expression of TREK-1 homodimer and TWIK-1/TREK-1 heterodimer in HEK293 cells (whole-cell patch clamp); in vivo forced swim test and tail suspension test in mice [1] |
Why This Matters
This intra-study, intra-series evidence directly demonstrates that heterodimer inhibition is the mechanistic prerequisite for antidepressant-like efficacy, making compound 2a functionally distinct from and irreplaceable by any TREK-1 inhibitor not validated against the heterodimer.
- [1] Lee EH, Park JE, Gotina L, Han YE, Viswanath ANI, Yoo S, Moon B, Hwang JY, Park WK, Cho Y, Song C, Min SJ, Hwang EM, Lee H, Pae AN, Roh EJ, Oh SJ. Novel potent blockers for TWIK-1/TREK-1 heterodimers as potential antidepressants. Biomed Pharmacother. 2023 Sep;165:115139. View Source
